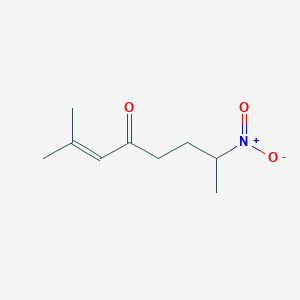

2-Methyl-7-nitrooct-2-en-4-one

Description

Significance of Nitro-Containing Organic Compounds in Contemporary Synthetic Methodologies

Nitro-containing organic compounds are far more than just precursors to amines; they are highly valuable intermediates in a myriad of chemical transformations. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the carbon skeleton to which it is attached. wikipedia.org This activation is harnessed in a variety of synthetic methodologies, including carbon-carbon bond-forming reactions, cycloadditions, and nucleophilic additions. sci-hub.sescispace.com Historically recognized for their applications in explosives and as precursors to dyes, the role of nitro compounds has significantly expanded. scispace.com In modern synthesis, they serve as key building blocks for pharmaceuticals, agrochemicals, and other functional materials. numberanalytics.com The versatility of the nitro group is further underscored by its ability to be transformed into a wide array of other functional groups, such as amines, oximes, and carbonyls, making it a "synthetic chameleon".

Role of α,β-Unsaturated Carbonyl Frameworks as Versatile Synthons

α,β-Unsaturated carbonyl compounds, encompassing aldehydes, ketones, esters, and amides, are fundamental building blocks in organic synthesis. rsc.org Their characteristic conjugated system of a carbon-carbon double bond and a carbonyl group results in a unique electronic distribution, rendering multiple sites susceptible to chemical attack. This dual reactivity allows them to act as both electrophiles, at the carbonyl carbon and the β-carbon, and as dienophiles in cycloaddition reactions. The controlled manipulation of this reactivity has led to the development of a vast number of synthetic methods, including Michael additions, Robinson annulations, and various pericyclic reactions. quimicaorganica.org The importance of these frameworks is evident in their widespread presence in natural products and their utility as intermediates in the synthesis of complex molecules. youtube.com

Structural Features and Electronic Properties Influencing Reactivity in 2-Methyl-7-nitrooct-2-en-4-one Analogs

The hypothetical molecule, this compound, exemplifies a multifunctional compound, integrating both a conjugated nitroalkene and an α,β-unsaturated ketone. The reactivity of such a molecule is dictated by the electronic interplay between these two powerful functionalities.

The α,β-unsaturated ketone portion features an electrophilic β-carbon, susceptible to nucleophilic attack in a conjugate addition. The presence of the methyl group at the α-position can introduce steric hindrance and also influence the electronics of the double bond.

Simultaneously, the nitroalkene moiety is a potent Michael acceptor. The strongly electron-withdrawing nitro group renders the β-carbon of the nitroalkene highly electrophilic. This makes it a prime target for a wide range of soft nucleophiles. The relative reactivity of the two Michael acceptors in a molecule like this compound would be a subject of significant synthetic interest, potentially allowing for selective reactions based on the choice of nucleophile and reaction conditions.

Table 1: Comparison of Electronic Properties of α,β-Unsaturated Ketones and Conjugated Nitroalkenes

| Functional Group | Key Structural Feature | Electronic Effect | Primary Reactive Site for Nucleophiles |

| α,β-Unsaturated Ketone | C=C-C=O | Moderate electron withdrawal by the carbonyl group | β-carbon |

| Conjugated Nitroalkene | C=C-NO₂ | Strong electron withdrawal by the nitro group | β-carbon |

Overview of Research Trajectories for Multifunctional Compounds

The deliberate design and synthesis of multifunctional compounds like this compound is a prominent trend in contemporary organic chemistry. mdpi.com Researchers are increasingly focused on developing synthetic methods that allow for the selective and sequential reaction of different functional groups within the same molecule. globaltechsummit.com This approach, often termed "orthogonal reactivity," enables the rapid construction of molecular complexity from relatively simple starting materials.

Current research trajectories in this area include:

Catalytic Asymmetric Synthesis: The development of chiral catalysts to control the stereochemical outcome of reactions involving multifunctional substrates.

Tandem and Domino Reactions: Designing reaction cascades where a single set of reagents and conditions triggers multiple bond-forming events.

Green Chemistry: Utilizing more environmentally benign reagents and reaction conditions for the synthesis and transformation of these compounds. nih.govmdpi.com

Bio-inspired Synthesis: Drawing inspiration from enzymatic processes to achieve high levels of selectivity and efficiency in chemical transformations. globaltechsummit.com

The study of molecules like this compound, which possess multiple, electronically distinct reactive sites, is crucial for advancing these research frontiers and for the continued development of elegant and powerful synthetic strategies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

26728-65-4 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-methyl-7-nitrooct-2-en-4-one |

InChI |

InChI=1S/C9H15NO3/c1-7(2)6-9(11)5-4-8(3)10(12)13/h6,8H,4-5H2,1-3H3 |

InChI Key |

BAWGAUHJWBNBKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)C=C(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 2 Methyl 7 Nitrooct 2 En 4 One

Nucleophilic Addition Reactions

Nucleophilic addition reactions are the most prominent class of transformations for 2-Methyl-7-nitrooct-2-en-4-one. The presence of the α,β-unsaturated ketone moiety allows for two main modes of nucleophilic attack: conjugate (1,4-) addition and direct (1,2-) addition. libretexts.orgyoutube.comyoutube.com The specific pathway taken depends on the nature of the nucleophile, the reaction conditions, and the catalyst employed. youtube.com

Conjugate addition, also known as the Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org In this process, a nucleophile adds to the β-carbon of the conjugated system. This type of addition is generally favored with soft or resonance-stabilized nucleophiles and is often thermodynamically controlled. youtube.comorganic-chemistry.org The electron-withdrawing nature of both the ketone and the distant nitro group in this compound enhances the electrophilicity of the β-carbon, making it susceptible to attack.

A variety of carbon-based nucleophiles can participate in Michael additions to α,β-unsaturated systems. The reaction typically involves the formation of a new carbon-carbon bond, a fundamental transformation in organic synthesis. libretexts.orgsctunisie.org

Enolates, derived from ketones, esters, or other carbonyl compounds, are common nucleophiles in Michael additions. masterorganicchemistry.com For instance, the enolate of a β-keto ester or a malonic ester can add to the β-position of this compound in the presence of a base. libretexts.org The resulting product is a 1,5-dicarbonyl compound, which can be a versatile intermediate for further synthetic manipulations. Similarly, nitroalkanes can act as carbon nucleophiles in this context, leading to the formation of 1,3-dinitro compounds. sctunisie.orgacs.org

Table 1: Representative Michael Addition Reactions with Carbon Nucleophiles

| Nucleophile (Donor) | Acceptor System | Catalyst/Base | General Product |

|---|---|---|---|

| Malonic Ester Enolate | α,β-Unsaturated Ketone | Sodium Ethoxide | γ-Dicarbonyl Compound |

| Ketone Enolate | α,β-Unsaturated Ketone | LDA (Lithium diisopropylamide) | 1,5-Diketone |

| Nitroalkane | α,β-Unsaturated Ketone | Base | γ-Nitro Ketone |

Heteroatom nucleophiles, such as amines, alcohols, and water, can also undergo conjugate addition to α,β-unsaturated ketones. Amines, in particular, are effective nucleophiles for this transformation, leading to the formation of β-amino ketones. youtube.comnih.gov The reaction is often carried out under mild conditions and can be accelerated by microwave irradiation. nih.gov The addition of alcohols and water is also possible, typically under acidic or basic catalysis, to yield β-alkoxy and β-hydroxy ketones, respectively.

Table 2: Michael Addition with Heteroatom Nucleophiles

| Nucleophile | Acceptor System | Conditions | General Product |

|---|---|---|---|

| Primary/Secondary Amine | α,β-Unsaturated Ketone | Methanol, Microwave | β-Amino Ketone |

| Alcohol | α,β-Unsaturated Ketone | Acid or Base Catalyst | β-Alkoxy Ketone |

| Water | α,β-Unsaturated Ketone | Acid or Base Catalyst | β-Hydroxy Ketone |

The development of asymmetric Michael additions allows for the stereocontrolled synthesis of chiral molecules. This is often achieved through the use of chiral organocatalysts or metal complexes. mdpi.comacs.orgnih.govnih.gov For the reaction of aldehydes or ketones with nitroalkenes, chiral primary or secondary amines, often derived from amino acids like proline, can be used as organocatalysts. mdpi.com These catalysts can form a chiral enamine intermediate that then attacks the nitroalkene with high facial selectivity. mdpi.comresearchgate.net

Thiourea-based organocatalysts have also proven effective in promoting the asymmetric conjugate addition of nitroalkanes to enones, affording γ-nitro ketones with high enantioselectivity. nih.govorganic-chemistry.org Similarly, dinuclear zinc complexes can catalyze the direct asymmetric Michael addition of nucleophiles to nitroalkenes. acs.orgnih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity. acs.orgnih.govnih.govorganic-chemistry.org

Table 3: Examples of Asymmetric Michael Addition Catalysts

| Catalyst Type | Nucleophile | Acceptor | Key Feature |

|---|---|---|---|

| Chiral Prolinamide | Aldehyde | Nitroalkene | Forms chiral enamine intermediate. mdpi.com |

| Chiral Thiourea (B124793) | Nitroalkane | Enone | Bifunctional activation via hydrogen bonding. nih.govorganic-chemistry.org |

| Dinuclear Zinc Complex | 2(5H)-Furanone | Nitroalkene | Dual activation of nucleophile and electrophile. acs.orgnih.gov |

Direct addition involves the nucleophilic attack at the electrophilic carbonyl carbon. masterorganicchemistry.com This mode of reaction is typical for "hard" nucleophiles, such as organolithium and Grignard reagents. youtube.comchemistryscore.com The reaction results in the formation of a tertiary alcohol after protonation of the intermediate alkoxide.

The choice of organometallic reagent is critical in determining the outcome of the reaction with an α,β-unsaturated ketone. While organolithium and Grignard reagents generally favor 1,2-addition, organocuprates (Gilman reagents) are known to selectively perform 1,4-conjugate addition. chemistryscore.comacs.org Therefore, to achieve direct addition to the carbonyl of this compound, a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent (e.g., methyllithium) would be the reagent of choice. msu.eduyoutube.com

Table 4: Regioselectivity of Organometallic Reagents with α,β-Unsaturated Ketones

| Organometallic Reagent | Predominant Mode of Addition | Product Type |

|---|---|---|

| Grignard Reagent (R-MgX) | 1,2-Addition | Tertiary Alcohol |

| Organolithium Reagent (R-Li) | 1,2-Addition | Tertiary Alcohol |

| Gilman Reagent (R₂CuLi) | 1,4-Addition (Conjugate) | Ketone |

Direct (1,2-) Addition to the Carbonyl Group

The reactivity of this compound is dictated by the presence of two key functional groups: an α,β-unsaturated ketone and a nitroalkene. The conjugated system is electron-deficient, making it susceptible to attack by nucleophiles. The nitro group, being a strong electron-withdrawing group, further activates the carbon-carbon double bond for various addition reactions, including cycloadditions.

Cycloaddition Reactions Involving Nitroalkenes

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. Nitroalkenes are known to participate in a variety of these reactions, acting as dienophiles or heterodienes.

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile. In the context of this compound, the electron-deficient alkene can serve as a dipolarophile.

Reactions with Nitrile N-Oxides: Nitrile N-oxides are common 1,3-dipoles used in synthesis. Their reaction with nitroalkenes is expected to yield isoxazoline (B3343090) N-oxides. While no specific examples with this compound are documented, the general reaction is anticipated to proceed with high regioselectivity, with the oxygen of the nitrile N-oxide adding to the β-carbon of the nitroalkene.

Reactions with Azomethine Ylides: Azomethine ylides are another class of 1,3-dipoles that can react with nitroalkenes to form substituted pyrrolidines. The regioselectivity of this reaction would be influenced by the substituents on both the azomethine ylide and the nitroalkene.

Diels-Alder Reactions and Hetero Diels-Alder Reactions

The electron-withdrawing nature of the nitro and keto groups in this compound makes it an excellent dienophile for Diels-Alder reactions with electron-rich dienes. nih.govwikipedia.org These reactions would lead to the formation of six-membered rings.

In a hetero-Diels-Alder reaction, the nitroalkene itself can act as a heterodiene. researchgate.net This type of reaction with an alkene would result in the formation of a 1,2-oxazine N-oxide. researchgate.net The regioselectivity would be governed by the electronic and steric properties of the reacting partners. Studies on other nitroalkenes have shown that these reactions can proceed with high stereoselectivity. nih.gov

Formation of Three-, Four-, and Seven-Membered Cyclic Systems

While [3+2] and [4+2] cycloadditions are the most common, other modes of cycloaddition leading to different ring sizes are also conceivable, although less frequently reported for nitroalkenes. The formation of three-membered rings (cyclopropanes) could potentially be achieved through reaction with carbenes or carbenoids. The synthesis of four-membered rings (cyclobutanes) via [2+2] cycloaddition is typically a photochemical process. The formation of seven-membered rings is less common and would likely involve a multi-step sequence rather than a direct cycloaddition.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly increasing the synthetic utility of the parent molecule.

The most common transformation of a nitro group is its reduction to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation or metal hydrides. The resulting amino-ketone could then be used in further synthetic manipulations.

Another important reaction of nitro compounds is the Nef reaction, which converts a primary or secondary nitroalkane into a ketone or aldehyde. While this compound is a nitroalkene, under certain conditions, the nitro group could potentially be converted to a carbonyl group, leading to a 1,4-dicarbonyl compound.

Data Tables

Due to the absence of specific experimental data for this compound in the scientific literature, no data tables can be generated at this time. The information presented is based on the general reactivity of analogous compounds.

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research specifically detailing the chemical reactivity and transformation of this compound. The selective reduction of its nitro group to amines, or the formation of nitroso and hydroxylamine (B1172632) intermediates, has not been documented in published studies.

Therefore, the detailed subsections requested—Catalytic Hydrogenation Methods, Metal-Mediated Reductions, Hydrazine Hydrate Reductions, Sulfide-Based Reductions, Electrochemical Reduction Strategies, and the Formation of Nitroso and Hydroxylamine Intermediates—cannot be populated with scientifically accurate and specific findings for this particular compound.

While general methodologies exist for these transformations on compounds containing nitro and α,β-unsaturated ketone functionalities, the user's strict instruction to focus solely on this compound prevents the inclusion of such generalized information. The absence of specific data for this molecule means that any discussion of its reactivity would be speculative and not based on documented research.

Conversion to other Nitrogen-Containing Functional Groups (e.g., Imines, Nitriles)

The nitro group in this compound is a synthetic linchpin, offering a gateway to a variety of other nitrogenous functional groups. The transformation of this moiety significantly broadens the synthetic utility of the parent molecule.

One of the most common transformations of primary nitroalkanes is their conversion into nitriles . This can be achieved directly through various dehydration methods. A well-established method involves treating the primary nitro compound with a reagent like phosphorus trichloride (B1173362) in pyridine. acs.org This one-step conversion is generally efficient and can tolerate a range of other functional groups. While specific studies on this compound are not prevalent, the conversion of its primary nitro group at the 7-position to a nitrile is a chemically plausible transformation.

Another critical transformation is the reduction of the nitro group to a primary amine . This reduction is a cornerstone of nitroalkane chemistry and can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or transfer hydrogenation with reagents like ammonium (B1175870) formate. ursinus.edufrontiersin.org The resulting amino ketone can then serve as a precursor to imines (Schiff bases) through condensation with aldehydes or ketones. organic-chemistry.org This two-step sequence from the nitro compound to the imine provides a powerful tool for introducing molecular diversity.

The following table summarizes potential transformations of the nitro group in this compound to other nitrogen-containing functional groups based on established chemical methodologies.

| Starting Material | Reagents and Conditions | Product Functional Group | General Yield Range (%) |

| This compound | 1. PCl₃, Pyridine | Nitrile | 70-90 |

| This compound | 1. H₂, Pd/C 2. R'COR'', Acid catalyst | Imine | 60-85 (over two steps) |

| This compound | 1. LiAlH₄ | Amine | 75-95 |

This interactive table provides a summary of plausible transformations. Specific yields for this compound would require experimental validation.

Cascade and Domino Reactions

The multifunctional nature of this compound makes it an ideal substrate for cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These processes are highly atom- and step-economical, aligning with the principles of green chemistry.

The enone moiety of this compound is an excellent Michael acceptor. This reactivity can be harnessed in cascade sequences. For instance, the conjugate addition of a nucleophile to the enone can be followed by an intramolecular reaction involving the nitro group or a derivative thereof.

A classic example is the Michael addition followed by a Nef reaction. wikipedia.org In a hypothetical scenario, a carbon nucleophile could add to the β-position of the enone system of this compound. The resulting enolate could then participate in further reactions. More elaborately, if a dicarbonyl compound is used as the Michael donor, the initial adduct can undergo subsequent intramolecular cyclizations. organic-chemistry.org

Furthermore, domino reactions can be designed where the Michael addition initiates a sequence of events. For example, the addition of a suitable nucleophile could create an intermediate that, under the reaction conditions, triggers the transformation of the nitro group, leading to complex molecular architectures in a single pot. researchgate.net

The linear structure of this compound, containing both an electrophilic center (the enone) and a latent nucleophilic center (the nitroalkane, which can be deprotonated to a nitronate), is primed for intramolecular cyclization reactions. Such cyclizations are powerful methods for the construction of cyclic compounds.

Upon deprotonation of the carbon alpha to the nitro group, the resulting nitronate anion can act as a nucleophile. An intramolecular Michael addition of this nitronate onto the enone system would lead to the formation of a six-membered ring, specifically a substituted cyclohexanone (B45756) derivative. This type of intramolecular cyclization is a well-documented strategy in organic synthesis. rsc.orguni-rostock.de

The stereochemical outcome of such cyclizations can often be controlled by the reaction conditions and the use of chiral catalysts, providing a pathway to enantiomerically enriched cyclic compounds. google.com The specific substitution pattern of this compound would influence the feasibility and stereoselectivity of such a cyclization.

The following table outlines a plausible intramolecular cascade reaction for this compound.

| Reaction Type | Catalyst/Reagent | Key Intermediate | Product Type |

| Intramolecular Michael Addition | Base (e.g., DBU, KOtBu) | Nitronate anion | Substituted cyclohexanone |

This interactive table illustrates a potential intramolecular cyclization pathway. The feasibility and outcome would depend on experimental conditions.

Mechanistic Insights and Computational Studies of 2 Methyl 7 Nitrooct 2 En 4 One Reactivity

Theoretical Approaches to Understanding Reactivity

Computational chemistry provides powerful tools to predict and understand the reactivity of complex organic molecules. For a molecule like 2-Methyl-7-nitrooct-2-en-4-one, several theoretical approaches would be instrumental.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, such as with the B3LYP functional, would be invaluable for mapping out the potential energy surfaces of its reactions. nih.gov

For instance, in a nucleophilic conjugate addition, DFT could be used to calculate the activation energies for the formation of different stereoisomers, thus predicting the stereochemical outcome of the reaction. Studies on similar systems, like the Michael addition of nitroalkanes to α,β-unsaturated ketones, have successfully used DFT to elucidate reaction mechanisms and rationalize observed enantioselectivities. nih.gov These calculations often reveal that the transition state energies determine the favored product. nih.gov

A hypothetical DFT study on the conjugate addition of a simple nucleophile, such as a methyl group, to this compound might yield the following illustrative data:

| Transition State | Relative Energy (kcal/mol) |

| TS-pro-R | 15.2 |

| TS-pro-S | 16.8 |

This is a hypothetical data table for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. chesci.compressbooks.pub The HOMO is associated with the nucleophilic character of a molecule, while the LUMO represents its electrophilic character. researchgate.net

In the context of this compound, FMO analysis would be critical in predicting its behavior in cycloaddition reactions or its reactivity towards nucleophiles and electrophiles. The interaction between the HOMO of a nucleophile and the LUMO of the enone system in this compound would determine the feasibility and regioselectivity of a conjugate addition. chesci.com A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

For a hypothetical Diels-Alder reaction where this compound acts as the dienophile, FMO analysis could predict the reaction's feasibility and stereochemical outcome.

| Reactant | HOMO Energy (eV) | LUMO Energy (eV) |

| This compound (dienophile) | -7.2 | -2.5 |

| Butadiene (diene) | -9.1 | 1.2 |

This is a hypothetical data table for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic). researchgate.net

For this compound, an MEP study would likely show a significant negative potential (red) around the carbonyl oxygen and the nitro group oxygens, indicating their nucleophilic character. Conversely, positive potentials (blue) would be expected at the carbonyl carbon and the β-carbon of the enone system, highlighting their electrophilic nature and susceptibility to nucleophilic attack. nih.gov Such studies can be crucial in understanding how a molecule interacts with other reagents and catalysts. acs.org

Elucidation of Reaction Mechanisms

The structural features of this compound suggest a rich and diverse reactivity profile, particularly in nucleophilic additions and asymmetric transformations.

Nucleophilic conjugate addition, also known as Michael addition, is a key reaction for α,β-unsaturated carbonyl compounds. nih.govpressbooks.pub In this reaction, a nucleophile adds to the β-carbon of the enone system. pressbooks.pubyoutube.comnih.govlibretexts.org The general mechanism involves the attack of the nucleophile on the electrophilic β-carbon, leading to the formation of an enolate intermediate. pressbooks.pub This intermediate is then protonated, typically at the α-carbon, to yield the final product. youtube.comnih.gov

The presence of both an enone and a nitro group in this compound opens up possibilities for intramolecular reactions or complex intermolecular processes. The nitro group itself can act as a potent electron-withdrawing group, further activating the conjugated system towards nucleophilic attack.

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. mdpi.com Given the prochiral centers in this compound, its reactions can be designed to be stereoselective. mdpi.comyoutube.com This is particularly relevant in the context of synthesizing biologically active molecules, where a specific stereochemistry is often required.

In the case of a nucleophilic addition to the enone, two new stereocenters could potentially be formed. The stereochemical outcome of such a reaction can be controlled by using chiral catalysts, chiral auxiliaries, or by substrate control. nih.gov For example, organocatalysts have been shown to be highly effective in promoting enantioselective conjugate additions to nitroalkenes and α,β-unsaturated ketones. mdpi.comnih.gov These catalysts can activate the substrate and guide the nucleophile to a specific face of the molecule, leading to high enantiomeric excess. mdpi.com

A hypothetical asymmetric conjugate addition to this compound catalyzed by a chiral organocatalyst might yield the following results:

| Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |

| (S)-Proline | 85:15 | 92 (syn) |

| Cinchona Alkaloid Derivative | 10:90 | 98 (anti) |

This is a hypothetical data table for illustrative purposes.

Reductive Pathways of the Nitro Group

The reduction of the nitro group is a fundamental transformation in organic chemistry, offering a gateway to a variety of valuable functional groups such as nitroso, hydroxylamino, and amino moieties. While specific literature on the reductive pathways of this compound is not available, the reactivity of analogous nitroalkenes provides a framework for understanding its potential transformations. The reduction of a nitro group can proceed through a six-electron process to ultimately yield the corresponding amine.

Several established methods for the reduction of nitroalkenes are likely applicable to this compound. These include:

Catalytic Hydrogenation: This is a widely used and often preferred method for nitro group reduction. Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are highly effective for reducing both aliphatic and aromatic nitro compounds to their corresponding amines. Another common catalyst is Raney Nickel, which is particularly useful when the substrate contains functionalities sensitive to dehalogenation.

Metal-Mediated Reductions: Various metals in acidic media can achieve the reduction of nitro groups. For instance, iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid provides a mild and selective method for this transformation, often compatible with other reducible functional groups.

Hydride Reductions: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing aliphatic nitro compounds to amines.

The reduction of the conjugated double bond in nitroalkenes can also be a competing pathway. The choice of reducing agent and reaction conditions is therefore crucial in directing the outcome of the reaction towards either the reduction of the nitro group, the saturation of the carbon-carbon double bond, or both.

Solvent Effects and Catalysis in Reaction Mechanisms

The solvent and catalyst system employed in the reactions of this compound would play a critical role in influencing the reaction mechanism, rate, and selectivity. Again, drawing parallels from the broader literature on nitroalkene chemistry is necessary in the absence of specific studies on this compound.

Solvent Effects:

The choice of solvent can significantly impact the reaction pathways. For instance, in the reduction of nitroarenes, the solvent's acceptor number, a measure of its electrophilicity, has been shown to influence the reduction potential. Aprotic solvents with higher acceptor numbers can facilitate the reduction process. The polarity and hydrogen bonding capability of the solvent can also play a crucial role. In reactions involving charged intermediates or transition states, polar solvents can offer stabilization, thereby accelerating the reaction rate.

Catalysis:

Catalysis is paramount in controlling the reactivity of nitroalkenes. In the context of reduction, various catalysts can be employed to achieve specific outcomes:

Heterogeneous Catalysts: As mentioned, Pd/C and Raney Nickel are standard heterogeneous catalysts for hydrogenation. Their solid-state nature allows for easy separation from the reaction mixture.

Homogeneous Catalysts: Homogeneous catalysts, which are soluble in the reaction medium, can offer higher selectivity and milder reaction conditions. For example, various transition metal complexes are known to catalyze the reduction of nitro compounds.

Organocatalysts: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts can be used to achieve enantioselective reductions of nitroalkenes, leading to the formation of chiral amines, which are valuable building blocks in medicinal chemistry.

The interplay between the solvent and the catalyst is also a critical factor. The solvent can influence the catalyst's activity and selectivity by affecting its solubility, conformation, and interaction with the substrate.

Applications of 2 Methyl 7 Nitrooct 2 En 4 One As a Synthetic Building Block

Construction of Complex Organic Molecules

The strategic placement of a nitro group, a ketone, and an alkene functionality within one molecule makes 2-Methyl-7-nitrooct-2-en-4-one a powerful tool for the synthesis of intricate molecular frameworks.

Synthesis of Nitro-Functionalized Heterocyclic Systems

The presence of both a nucleophilic nitro group (in its nitronate form) and electrophilic centers allows this compound to participate in a variety of cyclization reactions to form nitro-functionalized heterocyclic systems. These heterocycles are of significant interest due to their prevalence in biologically active compounds and pharmaceuticals. For instance, intramolecular Michael additions of the in-situ generated nitronate onto the α,β-unsaturated ketone moiety can lead to the formation of cyclic nitro ketones, which serve as precursors to various substituted piperidines and other nitrogen-containing heterocycles.

| Reaction Type | Heterocyclic Product | Key Intermediates |

| Intramolecular Michael Addition | Cyclic Nitro Ketones | Nitronate anion |

| Reductive Cyclization | Pyrrolidines/Piperidines | Amino ketone |

Generation of Chiral Nitro Carbonyl Compounds

The prochiral nature of the ketone and the carbon bearing the nitro group in this compound allows for the stereoselective introduction of new chiral centers. Asymmetric reduction of the ketone or conjugate addition to the enone system using chiral catalysts or reagents can afford chiral nitro carbonyl compounds with high enantiomeric purity. These chiral building blocks are invaluable in the synthesis of enantiomerically pure natural products and pharmaceutical agents.

| Asymmetric Transformation | Product Type | Typical Catalysts/Reagents |

| Asymmetric Ketone Reduction | Chiral Nitro Alcohols | Chiral boranes, enzymes |

| Asymmetric Conjugate Addition | Chiral Nitro Ketones | Chiral organocatalysts, copper-chiral ligand complexes |

Precursor in Multistage Organic Synthesis

Beyond its direct use in constructing complex molecules, this compound serves as a versatile precursor that can be transformed into a variety of other functional groups, significantly broadening its synthetic utility.

Access to Amines and Aminoalcohols through Nitro Group Transformations

The nitro group is a masked amino group. One of the most powerful transformations of the nitro group in this compound is its reduction to a primary amine. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal hydrides. If the ketone is also reduced in the process, this provides a direct route to aminoalcohols. These resulting amines and aminoalcohols are fundamental building blocks for the synthesis of peptides, alkaloids, and other nitrogenous compounds.

| Transformation | Product | Reagents |

| Nitro Group Reduction | 2-Methyl-7-aminooct-2-en-4-one | H₂, Pd/C; Fe/HCl |

| Nitro and Ketone Reduction | 2-Methyl-7-aminooctan-4-ol | LiAlH₄ |

Intermediates for Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The various functional groups within this compound provide multiple handles for engaging in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The α-protons to the ketone and the nitro group can be deprotonated to form enolates or nitronates, which can then act as nucleophiles in alkylation, aldol (B89426), and Michael reactions. The alkene moiety is susceptible to a variety of addition reactions, and the ketone can undergo Wittig-type olefination or reactions with organometallic reagents.

Future Research Directions and Emerging Trends in the Chemistry of 2 Methyl 7 Nitrooct 2 En 4 One

Development of Novel Catalytic Systems for Enantioselective Transformations

The presence of a stereocenter at the 7-position, coupled with the prochiral nature of the enone, makes the development of enantioselective transformations for 2-Methyl-7-nitrooct-2-en-4-one a significant area of future research. The goal is to control the three-dimensional arrangement of atoms, which is crucial for applications in pharmaceuticals and materials science.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for metal catalysts. thieme-connect.commdpi.com For this compound, chiral amines, such as proline and its derivatives, could catalyze asymmetric Michael additions to the enone moiety. mdpi.comnih.gov Similarly, chiral thiourea (B124793) or squaramide catalysts could be employed to activate the nitro group through hydrogen bonding, facilitating enantioselective conjugate additions. mdpi.com The development of novel, highly efficient, and selective organocatalysts will be a key research focus. A recent study highlighted a universal organocatalyst capable of reducing a wide range of nitroalkenes with high enantioselectivity, a principle that could be extended to the nitro-bearing part of the target molecule. organic-chemistry.orgnih.gov

Biocatalysis: Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. rsc.orgrsc.org For this compound, ene-reductases could be engineered to achieve highly enantioselective reduction of the carbon-carbon double bond. nih.gov Furthermore, ketoreductases could be employed for the stereoselective reduction of the ketone functionality. nih.gov The combination of chemo- and biocatalysis in one-pot cascade reactions represents a particularly exciting frontier, allowing for the rapid construction of molecular complexity with high stereocontrol. nih.gov

Table 1: Potential Catalytic Systems for Enantioselective Transformations

| Catalytic System | Target Functionality | Potential Transformation |

| Chiral Amines (e.g., Proline derivatives) | Enone | Asymmetric Michael Addition |

| Chiral Thioureas/Squaramides | Nitro Group/Enone | Asymmetric Conjugate Addition |

| Ene-Reductases | Enone | Enantioselective C=C Reduction |

| Ketoreductases | Ketone | Enantioselective C=O Reduction |

| Lipases | Racemic Mixture | Kinetic Resolution |

Exploration of Sustainable and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on sustainability. jocpr.com Future research on this compound will undoubtedly be guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. jocpr.commdpi.com

Green Solvents: The choice of solvent has a significant impact on the environmental footprint of a chemical process. nih.govnih.gov Research will likely focus on replacing traditional volatile organic compounds with greener alternatives such as water, ionic liquids, or bio-based solvents like ethyl lactate (B86563) and glycerol. witpress.comorientjchem.org Solvent-free reaction conditions, where the neat reactants are mixed, represent an ideal scenario for minimizing solvent waste and will be an important area of investigation. mdpi.comworldscientific.com

Waste Minimization: Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, will be a key metric. Catalytic methods are inherently more atom-economical than stoichiometric reactions. The use of recyclable catalysts, such as immobilized enzymes or polymer-supported organocatalysts, will be explored to further enhance sustainability. nih.gov

Integration with Flow Chemistry and High-Throughput Methodologies

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and easier scalability. youtube.com

Flow Chemistry: The synthesis and transformation of this compound could be significantly optimized using flow reactors. youtube.comnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and selectivities. nih.gov Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates. acs.org

High-Throughput Screening: To accelerate the discovery of optimal reaction conditions and novel catalysts, high-throughput screening (HTS) techniques will be indispensable. numberanalytics.com HTS allows for the rapid and parallel execution of a large number of experiments, generating vast amounts of data that can be analyzed to identify promising leads. mpg.denih.gov The combination of HTS with automated synthesis platforms will be a powerful tool for the efficient development of new reactions for this compound. numberanalytics.comrsc.org

Investigation of Photoredox and Electrocatalytic Transformations

Photoredox and electrocatalysis have emerged as powerful methods for activating organic molecules and forging new chemical bonds under mild conditions. youtube.comyoutube.com

Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates from nitroalkanes, which can then participate in a variety of coupling reactions. chemrxiv.orgchemrxiv.org For this compound, this approach could enable novel denitrative functionalizations, where the nitro group is replaced with another functionality. rsc.org Dual catalytic systems, combining a photoredox catalyst with a nickel catalyst, have been shown to be effective for the alkylation of nitroalkanes and could be applied to introduce further complexity into the molecule. nih.gov

Electrocatalysis: Electrosynthesis offers a green and efficient alternative to traditional redox reactions, as it uses electricity as a "traceless" reagent. This approach could be used for the selective reduction of the nitro group or the enone functionality in this compound. The development of selective and efficient electrocatalytic methods will be a key area of future research.

Computational Design of New Reactions and Derivatizations

Computational chemistry has become an invaluable tool for understanding reaction mechanisms and predicting the outcome of chemical transformations. acs.orgrsc.org

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions involving this compound, providing insights into the factors that control selectivity. nih.gov This understanding can guide the rational design of new catalysts and reaction conditions.

Catalyst Design: Computational methods can be used to design novel catalysts with improved activity and selectivity. By modeling the interaction between a catalyst and the substrate, researchers can identify key structural features that are important for catalysis and use this information to design new and improved catalysts.

Reaction Prediction: Machine learning and artificial intelligence are beginning to be used to predict the outcome of chemical reactions and to suggest new synthetic routes. As these tools become more sophisticated, they will play an increasingly important role in the discovery and development of new chemistry for molecules like this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-methyl-7-nitrooct-2-en-4-one, and how can experimental reproducibility be ensured?

- Methodological Answer : The compound is synthesized via nitroalkene formation, often through condensation of methyl vinyl ketone derivatives with nitroalkanes under acidic catalysis. Key steps include temperature control (60–80°C) and solvent selection (e.g., dichloromethane for low polarity). Reproducibility requires strict stoichiometric ratios (e.g., 1:1.2 ketone:nitroalkane) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Always characterize intermediates (e.g., TLC monitoring) to confirm reaction progress .

Q. Which spectroscopic techniques are critical for verifying the structural identity of this compound?

- Methodological Answer :

- NMR : ¹H NMR should resolve the α,β-unsaturated ketone (δ 6.1–6.3 ppm for the enone proton) and nitro group (δ 8.2–8.5 ppm). ¹³C NMR confirms carbonyl (δ 200–210 ppm) and nitroalkene carbons (δ 140–150 ppm).

- IR : Strong absorbance at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1680 cm⁻¹ (C=O stretch).

- MS : Molecular ion [M+H]⁺ at m/z 199.1 (C₉H₁₃NO₃). Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound, such as unexpected NOE correlations or splitting patterns?

- Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. For example:

- Unexpected NOE : Perform variable-temperature NMR to assess rotational barriers around the enone system.

- Splitting anomalies : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to test solvent-induced shifts. Computational modeling (DFT at B3LYP/6-31G*) can predict preferred conformers and validate experimental observations .

Q. What experimental design challenges arise when studying the reactivity of the nitro group in this compound, and how can they be mitigated?

- Methodological Answer : The nitro group’s electron-withdrawing nature complicates nucleophilic attacks. Challenges include:

- Competing side reactions : Use protective groups (e.g., Boc for amines) to isolate nitro-specific reactivity.

- Reduction selectivity : Test catalytic hydrogenation (Pd/C, H₂) vs. metal-based reductants (Fe/HCl) to optimize nitro-to-amine conversion without over-reducing the enone. Monitor via in-situ FTIR for intermediate trapping .

Q. How can computational methods (e.g., QM/MM) be applied to predict the regioselectivity of electrophilic additions to the enone system?

- Methodological Answer : Perform hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to model transition states. Key steps:

Optimize ground-state geometry using DFT (e.g., M06-2X/def2-TZVP).

Calculate Fukui indices to identify electrophilic hotspots (e.g., β-carbon of the enone).

Validate with experimental kinetic isotope effects (KIE) for proton transfer steps.

- Example : Epoxidation with mCPBA shows preference for α-face attack, predicted via electrostatic potential maps .

Data Analysis and Reporting Standards

Q. What are the best practices for reporting crystallographic or spectral data to ensure reproducibility?

- Methodological Answer :

- Crystallography : Deposit .cif files in public databases (e.g., CCDC) and report R1/wR2 values, completeness, and refinement parameters. For disordered structures, apply SQUEEZE (PLATON) .

- Spectral Data : Include raw data (e.g., NMR FID files) in supplementary materials. Use referencing standards (e.g., TMS for NMR, polystyrene for IR) and document solvent/temperature conditions .

Q. How should researchers handle discrepancies between theoretical and experimental vibrational frequencies for the nitro group?

- Methodological Answer : Discrepancies >20 cm⁻¹ suggest anharmonicity or solvent interactions.

- Calibration : Scale DFT-predicted frequencies (e.g., B3LYP/6-31+G*) by 0.96–0.98 to match experimental IR.

- Solvent Correction : Apply implicit solvent models (e.g., PCM for DCM) to adjust dielectric effects .

Validation and Peer Review Considerations

Q. What criteria should reviewers prioritize when evaluating novel derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.